Cas no 1261820-02-3 (Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate)

Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate
-
- インチ: 1S/C14H9ClF3NO2/c1-21-13(20)10-6-7-11(15)19-12(10)8-2-4-9(5-3-8)14(16,17)18/h2-7H,1H3
- InChIKey: VIMOFJALXHJYIR-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=O)OC)C(C2C=CC(C(F)(F)F)=CC=2)=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 370
- トポロジー分子極性表面積: 39.2
- XLogP3: 4.2
Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013008806-1g |
Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate |
1261820-02-3 | 97% | 1g |
1,490.00 USD | 2021-06-25 | |
Alichem | A013008806-250mg |
Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate |
1261820-02-3 | 97% | 250mg |
494.40 USD | 2021-06-25 | |
Alichem | A013008806-500mg |
Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate |
1261820-02-3 | 97% | 500mg |
839.45 USD | 2021-06-25 |
Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate 関連文献
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
3. Back matter
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinateに関する追加情報
Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate (CAS No. 1261820-02-3): A Comprehensive Overview
Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate (CAS No. 1261820-02-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. This compound, characterized by its unique molecular structure featuring a chloro-substituted nicotinate core and a trifluoromethylphenyl moiety, exhibits versatile applications in modern chemistry. Researchers and industry professionals are increasingly interested in this compound due to its potential as a key intermediate in the synthesis of bioactive molecules.
The chemical structure of Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate combines several functional groups that contribute to its reactivity and utility. The presence of the trifluoromethyl group enhances the compound's lipophilicity, making it valuable for designing molecules with improved membrane permeability—a critical factor in drug development. Additionally, the chloro substituent at the 6-position of the pyridine ring offers a strategic handle for further derivatization, enabling the creation of diverse chemical libraries for screening purposes.
In pharmaceutical applications, Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate serves as a crucial building block for the synthesis of potential therapeutic agents. Recent studies have explored its use in developing kinase inhibitors, which are pivotal in targeted cancer therapies. The compound's ability to modulate protein-protein interactions has also sparked interest in neurodegenerative disease research, particularly in addressing protein misfolding disorders. These applications align with current trends in precision medicine and personalized therapeutics, making this compound particularly relevant to contemporary medical challenges.
The agrochemical industry has recognized the value of Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate in developing next-generation crop protection agents. Its structural features contribute to the design of novel pesticides with improved efficacy and environmental profiles. As sustainability becomes a central concern in agriculture, researchers are investigating how derivatives of this compound can offer targeted pest control while minimizing ecological impact—a response to growing consumer demand for greener agricultural practices.
Synthetic accessibility is another notable aspect of Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate. The compound can be prepared through efficient synthetic routes, often involving palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. These methods have been optimized to provide high yields and excellent purity, making the compound readily available for research and development purposes. Recent advancements in flow chemistry have further enhanced the scalability of its production, addressing the pharmaceutical industry's need for reliable and cost-effective synthetic intermediates.
From a regulatory perspective, Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate has been the subject of various safety assessments. While comprehensive toxicological data continues to be gathered, preliminary studies indicate that proper handling procedures ensure safe laboratory use. Researchers frequently inquire about the compound's stability and storage conditions—it is typically recommended to store this material in cool, dry environments protected from light to maintain its integrity over extended periods.
The commercial availability of Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate has expanded in recent years, with multiple specialty chemical suppliers offering the compound in various quantities. Market analysts note growing demand from contract research organizations and academic institutions engaged in drug discovery programs. Pricing trends reflect the compound's increasing importance in medicinal chemistry, with bulk purchasing options becoming more prevalent as its applications diversify.
Analytical characterization of Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate typically involves a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. These methods confirm the compound's identity and purity, which are crucial parameters for research applications. Quality control protocols have been established to meet the stringent requirements of pharmaceutical development, where consistency in intermediate compounds is paramount.
Future research directions for Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate include exploring its potential in additional therapeutic areas and developing more sustainable synthetic routes. The compound's versatility suggests it may find applications in materials science, particularly in the design of specialty polymers or functional materials. As computational chemistry tools advance, researchers are better able to predict and optimize the properties of derivatives based on this core structure, accelerating the discovery of novel applications.
For scientists working with Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate, proper documentation and record-keeping are essential. The compound's CAS number (1261820-02-3) serves as a unique identifier in regulatory filings and patent applications. Researchers frequently search for information about this compound's spectral data, synthetic procedures, and biological activity—topics that continue to generate significant interest in scientific literature and patent disclosures.
In conclusion, Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate represents an important chemical entity with broad potential across multiple scientific disciplines. Its unique combination of structural features and synthetic accessibility positions it as a valuable tool for researchers addressing some of today's most pressing challenges in healthcare and agriculture. As understanding of this compound's properties deepens and new applications emerge, its role in advancing scientific innovation is likely to expand further in the coming years.
1261820-02-3 (Methyl 6-chloro-2-(4-(trifluoromethyl)phenyl)nicotinate) Related Products
- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 116836-27-2(2-amino-8-methyl-3,4-dihydroquinazolin-4-one)
- 50388-51-7(Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate)
- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)
- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)
- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)
- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)
- 2228578-55-8(5-(2-bromo-1-hydroxyethyl)-2-methylphenol)
- 1308368-09-3(1-(3-chlorobenzoyl)piperidine-3-sulfonamide)
- 1268519-33-0(4-(Methylsulfonyl)pyridin-2(1H)-one)




